Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Pharmaceutical impurity profiling Reference standard Baloxavir marboxil

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS 1332855-94-3, molecular formula C₁₅H₁₄O₅, MW 274.27 g/mol) is a 3-benzyloxy-substituted 4-oxo-4H-pyran-2-carboxylate ester. The compound is formally designated as Baloxavir Impurity 54 (also Baloxavir Marboxil Impurity 54), a specific process impurity of the FDA/EMA-approved influenza antiviral drug baloxavir marboxil (Xofluza®).

Molecular Formula C15H14O5
Molecular Weight 274.27 g/mol
CAS No. 1332855-94-3
Cat. No. B1518080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate
CAS1332855-94-3
Molecular FormulaC15H14O5
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)C=CO1)OCC2=CC=CC=C2
InChIInChI=1S/C15H14O5/c1-2-18-15(17)14-13(12(16)8-9-19-14)20-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
InChIKeyQZWDHGOVQBRIFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS 1332855-94-3): A Designated Process Impurity Reference Standard for Baloxavir Marboxil


Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (CAS 1332855-94-3, molecular formula C₁₅H₁₄O₅, MW 274.27 g/mol) is a 3-benzyloxy-substituted 4-oxo-4H-pyran-2-carboxylate ester [1]. The compound is formally designated as Baloxavir Impurity 54 (also Baloxavir Marboxil Impurity 54), a specific process impurity of the FDA/EMA-approved influenza antiviral drug baloxavir marboxil (Xofluza®) [2]. It was comprehensively characterized alongside 11 other process impurities in a 2024 Organic Process Research & Development publication that established identification, formation pathways, and control strategies for baloxavir marboxil manufacture . The compound is commercially available as a certified reference standard (97–98% purity) with full analytical characterization data (NMR, HPLC, MS, COA) for use in pharmaceutical analytical method development, method validation, and quality control applications .

Why Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate Cannot Be Interchanged with Its Methyl Ester or Carboxylic Acid Analogs


The 3-benzyloxy-4-oxo-4H-pyran-2-carboxylate scaffold exists as three commercially available variants: the ethyl ester (CAS 1332855-94-3, Impurity 54), the methyl ester (CAS 1332855-89-6, Impurity 61/72), and the free carboxylic acid (CAS 119736-16-2, Impurity 31/4) [1][2]. Each carries a distinct regulatory impurity designation within the baloxavir marboxil impurity profile, with unique formation pathways elucidated in the 2024 OPRD study . These analogs are not functionally interchangeable: the ethyl ester has a computed XLogP3 of 2.2 versus 1.9 for the methyl ester and a measured LogP of ~1.92 for the carboxylic acid, translating to measurably different chromatographic retention behavior (6 rotatable bonds vs. 5 for the methyl ester) that directly impacts HPLC method specificity [1][3]. Substituting one analog for another without full analytical revalidation would invalidate impurity quantification, compromise regulatory traceability against pharmacopeial standards (USP/EP), and undermine the impurity fate-and-purge control strategy established for commercial baloxavir manufacture where single impurity levels must remain <0.10% .

Quantitative Differentiation Evidence for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (Baloxavir Impurity 54)


Regulatory Identity: Distinct Impurity Designation Number Versus Closest Ester/Acid Analogs

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is formally designated as Baloxavir Impurity 54 in the comprehensive impurity profiling study of baloxavir marboxil published in Organic Process Research & Development (2024), which characterized 12 process impurities including 4 previously unreported ones . This contrasts with the methyl ester analog (CAS 1332855-89-6), which carries the distinct designation Baloxavir Impurity 61 (or Impurity 72 depending on the vendor catalog), and the carboxylic acid analog (CAS 119736-16-2), which is designated as Baloxavir Impurity 31 (or Impurity 4) [1]. Each impurity has a uniquely elucidated formation pathway and its own control strategy; the OPRD study demonstrated that kilogram-scale production achieved baloxavir marboxil purity exceeding 99.8% with any single impurity detected at <0.10% .

Pharmaceutical impurity profiling Reference standard Baloxavir marboxil Regulatory compliance

Lipophilicity (XLogP3) and Rotatable Bond Count Differentiation from the Methyl Ester Analog

The ethyl ester (target compound) has a computed XLogP3 of 2.2 and 6 rotatable bonds, compared to the methyl ester analog (CAS 1332855-89-6) with XLogP3 = 1.9 and 5 rotatable bonds [1][2]. The increased lipophilicity (ΔXLogP3 ≈ +0.3) and additional rotatable bond in the ethyl ester predict measurably longer reversed-phase HPLC retention under identical mobile phase conditions—an estimate consistent with the general observation that adding one methylene unit to an alkyl ester increases logP by approximately 0.5 units and shifts retention time in typical C18 gradient methods . The consensus Log Po/w for the target compound is 2.24 (average of five computational methods: iLOGP 2.67, XLOGP3 2.23, WLOGP 2.24, MLOGP 0.91, SILICOS-IT 3.14) .

Chromatographic method development Lipophilicity HPLC retention prediction Physicochemical profiling

High-Yield Synthetic Route from Carboxylic Acid Precursor Under Mild Conditions

The target ethyl ester is synthesized from 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylic acid (the precursor carboxylic acid, CAS 119736-16-2) via reaction with ethyl iodide (22.8 g, 146 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 18.4 mL, 122 mmol) in DMF at room temperature, affording 22.3 g of product at a quantitative 100% yield . This contrasts with the methyl ester analog, which is typically prepared using methyl iodide under analogous conditions but may require different stoichiometry due to the higher volatility and reactivity of methyl iodide [1]. The quantitative conversion under mild conditions (room temperature, overnight stirring) is documented in Shionogi & Company's patent JP5971830 (2016), which underpins the baloxavir synthetic route .

Process chemistry Synthetic yield Intermediate synthesis Esterification

Certified Reference Standard Availability with Full Characterization Data Package

Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate is commercially supplied as a certified reference standard at 97–98% purity with a comprehensive analytical data package including NMR, HPLC, MS spectra, and Certificate of Analysis (COA) from multiple vendors operating under ISO17034 or equivalent quality systems [1]. The methyl ester analog (CAS 1332855-89-6) is also available as a reference standard (Baloxavir Impurity 61/72) but carries a separate catalog identity and analytical specification [2]. The target compound is explicitly listed for analytical method development, method validation (AMV), quality control (QC) applications, and traceability against pharmacopeial standards (USP or EP) in the context of baloxavir marboxil drug substance and finished dosage form testing [1].

Reference standard Quality control Method validation Certificate of Analysis

Inclusion in Peer-Reviewed Impurity Control Strategy with Validated Single-Impurity Thresholds

The 2024 OPRD study by Lu et al. explicitly included the target compound among 12 process impurities of baloxavir marboxil that were identified, synthesized, characterized by MS and NMR, and assigned formation pathways . Three batches of kilogram-scale demonstrations were conducted under the established control strategy, yielding baloxavir marboxil with purity exceeding 99.8% and any single impurity detected at <0.10%, meeting ICH Q3A thresholds . The 2025 comprehensive review in Discover Chemistry further contextualized impurity profiling methodologies and regulatory control strategies specific to baloxavir marboxil and its active form, baloxavir acid [1]. This body of peer-reviewed evidence establishes that Impurity 54 is not merely a catalog entry but a specifically studied, characterized, and controlled entity within a validated pharmaceutical manufacturing process.

Impurity control strategy Process validation ICH guidelines Kilogram-scale demonstration

Proven Application Scenarios for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate (Baloxavir Impurity 54) in Pharmaceutical Development and QC


Analytical Method Development and HPLC/UHPLC Method Validation for Baloxavir Marboxil Drug Substance

This compound serves as a primary impurity reference standard for developing and validating stability-indicating HPLC or UHPLC methods for baloxavir marboxil drug substance and finished dosage forms. Its distinct XLogP3 (2.2) and 6-rotatable-bond structure provide a unique chromatographic retention marker differentiable from the methyl ester analog (XLogP3 1.9) and the carboxylic acid analog (LogP ~1.92), enabling method specificity validation as required by ICH Q2(R1) [1]. The 2024 OPRD study demonstrated that validated methods using this impurity standard achieved resolution sufficient to detect single impurities at <0.10% in kilogram-scale batches .

Regulatory Submission Support: ANDA/DMF Impurity Profiling and Traceability

For generic pharmaceutical companies filing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) referencing baloxavir marboxil, procurement of the correctly designated Impurity 54 reference standard is essential. Regulatory agencies require impurity standards to be fully characterized and traceable to the specific impurity designation used in the originator's control strategy. The compound is available as an ISO17034-certified reference standard (97% purity, CATO) with full COA documentation including HPLC, NMR, and MS spectra, satisfying ICH Q3A/Q3B requirements for impurity identification, qualification, and reporting thresholds [2].

Process Development and Impurity Fate-and-Purge Studies in Baloxavir API Manufacture

During process development of baloxavir marboxil API, this compound is used to spike-and-track impurity carryover through downstream synthetic steps. The 100% synthetic yield from the carboxylic acid precursor (JP5971830, Shionogi) provides a reliable synthetic route for in-house preparation of the impurity standard when commercial supply is unavailable, while the 2024 OPRD study's elucidation of its formation pathway enables rational process optimization to minimize its generation . The compound's predicted boiling point (486.9±45.0 °C) and density (1.25±0.1 g/cm³) inform solvent selection and distillation strategies for impurity removal during scale-up .

Quality Control Batch Release Testing of Baloxavir Marboxil Finished Dosage Forms

In GMP quality control laboratories, this impurity reference standard is used for system suitability testing, retention time marking, and quantitative impurity determination during batch release testing of Xofluza® generic equivalents. The published control strategy establishing a single-impurity limit of <0.10% in the validated manufacturing process provides a benchmark against which QC laboratories can assess their own batch results . The compound's consensus Log Po/w of 2.24 and moderate aqueous solubility (ESOL Log S = -2.99, ~0.278 mg/mL) inform diluent selection for standard preparation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.